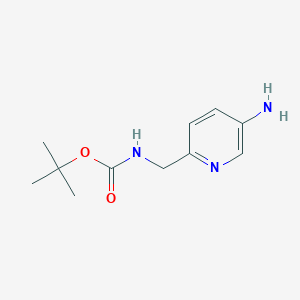

5-Amino-2-(Boc-aminomethyl)pyridine

Description

Significance of Functionalized Pyridine (B92270) Scaffolds in Chemical Research

The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast number of biologically active compounds. lifechemicals.comresearchgate.net Its presence in natural products like vitamins (e.g., niacin and pyridoxine), alkaloids, and coenzymes underscores its fundamental role in biochemical processes. lifechemicals.com In the realm of synthetic chemistry, the pyridine scaffold is considered a "privileged" structure, meaning it is a molecular framework that is capable of binding to multiple biological targets. This has led to its extensive use in drug discovery and development. bldpharm.comthermofisher.com

The incorporation of various functional groups onto the pyridine ring can dramatically influence its physical, chemical, and biological properties. lifechemicals.com These functionalized pyridines serve as critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. lifechemicals.comresearchgate.net The nitrogen atom in the pyridine ring not only imparts basicity but also influences the electron distribution within the aromatic system, enabling a range of chemical transformations such as electrophilic and nucleophilic substitution reactions. researchgate.net This chemical versatility allows for the construction of diverse molecular architectures with tailored properties.

Overview of Aminopyridine Derivatives as Versatile Synthetic Intermediates

Among the various classes of functionalized pyridines, aminopyridines are particularly noteworthy for their utility as synthetic intermediates. biosynth.comsioc-journal.cn The presence of one or more amino groups on the pyridine ring provides nucleophilic sites that can be readily engaged in a variety of bond-forming reactions. sioc-journal.cn These reactions include, but are not limited to, acylation, alkylation, arylation, and participation in cross-coupling reactions, making aminopyridines key precursors to a wide range of more complex heterocyclic systems. nih.govnih.gov

The dual nucleophilicity of some aminopyridine structures allows them to be used in cyclization reactions to form fused heterocyclic systems, such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines, which are themselves important scaffolds in medicinal chemistry. sioc-journal.cn The strategic placement of amino groups on the pyridine ring, along with the potential for introducing other substituents, provides chemists with a powerful toolkit for molecular design and synthesis.

Rationale for Academic Investigation of 5-Amino-2-(Boc-aminomethyl)pyridine

The academic and industrial interest in 5-Amino-2-(Boc-aminomethyl)pyridine stems from its specific and highly useful arrangement of functional groups. This compound is a bifunctional molecule featuring two different types of amino groups: a primary aromatic amine at the 5-position and a Boc-protected primary aliphatic amine at the 2-position.

The "Boc" group (tert-butyloxycarbonyl) is a widely used protecting group for amines in organic synthesis. It is stable under a variety of reaction conditions but can be selectively removed under acidic conditions. This differential protection is the key to the synthetic utility of 5-Amino-2-(Boc-aminomethyl)pyridine. It allows for the selective functionalization of the two amino groups. For instance, the more nucleophilic amino group at the 5-position can undergo reactions while the Boc-protected amine at the 2-position remains unreactive. Subsequently, the Boc group can be removed to liberate the aminomethyl group for further chemical modification.

This "orthogonal" reactivity makes 5-Amino-2-(Boc-aminomethyl)pyridine a valuable building block for the synthesis of complex molecules where precise control over the sequence of bond formation is crucial. It is particularly useful in the construction of libraries of compounds for drug discovery, where a common core structure is systematically modified at different positions to explore the structure-activity relationship (SAR).

Compound Data

Below are tables detailing the properties of the subject compound and a list of related chemical compounds mentioned in this article.

Table 1: Properties of 5-Amino-2-(Boc-aminomethyl)pyridine

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-[(5-aminopyridin-2-yl)methyl]carbamate | thermofisher.com |

| Synonyms | 5-Aminomethyl-2-(Boc-amino)pyridine, tert-Butyl ((5-aminopyridin-2-yl)methyl)carbamate | scbt.comamericanelements.com |

| CAS Number | 1780934-03-3 | americanelements.com |

| Molecular Formula | C₁₁H₁₇N₃O₂ | thermofisher.comscbt.com |

| Molecular Weight | 223.27 g/mol | scbt.com |

| Appearance | White to yellow solid/powder | thermofisher.com |

Properties

IUPAC Name |

tert-butyl N-[(5-aminopyridin-2-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-9-5-4-8(12)6-13-9/h4-6H,7,12H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOULXWJHXPVAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Amino 2 Boc Aminomethyl Pyridine

Established Reaction Pathways for the Introduction of Amino and Boc-aminomethyl Functionalities on Pyridine (B92270) Rings

The construction of the 5-Amino-2-(Boc-aminomethyl)pyridine framework hinges on the strategic introduction of an amino group at the C5 position and a Boc-protected aminomethyl group at the C2 position. A common and effective strategy involves a multi-step sequence starting from readily available, appropriately substituted pyridine precursors.

One of the most logical and well-documented approaches begins with a precursor bearing functionalities that can be converted into the desired amino groups. A prime example is the use of nitropyridine derivatives, where the nitro group serves as a stable and reliable precursor to the amine. For instance, a synthetic sequence can be envisioned starting from 2-methyl-5-nitropyridine. The methyl group at C2 can be halogenated and subsequently converted to a nitrile (cyanide). This nitrile group is a versatile handle for producing the aminomethyl moiety. The reduction of a nitrile to a primary amine is a standard transformation, often achieved with high efficiency using reagents like lithium aluminum hydride (LiH), catalytic hydrogenation (e.g., H₂ with Raney Nickel), or ammonia (B1221849) borane. organic-chemistry.org Once the aminomethyl group is formed, it can be selectively protected with the tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

The final step in such a sequence would be the reduction of the nitro group at the C5 position. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and clean method for reducing nitroarenes to anilines and is compatible with the Boc protecting group. nih.govchemicalbook.com This orthogonality is crucial, as the Boc group is stable under these reductive conditions but can be removed later under acidic treatment if required.

An alternative, yet related, pathway could start from 6-amino-5-nitro-pyridine-2-carbonitrile. chemicalbook.com In this case, the C5 nitro group is already adjacent to a C6 amino group. The synthetic challenge would then be the selective reduction of the C2 nitrile to the aminomethyl group, its subsequent Boc protection, and finally, the reduction of the C5 nitro group.

Strategies for Regioselective Functionalization of the Pyridine Nucleus

Achieving the desired 2,5-substitution pattern on the pyridine ring requires precise control over the regioselectivity of the reactions. Pyridine's inherent electronic properties—being an electron-deficient heterocycle—typically direct nucleophilic attack to the C2, C4, and C6 positions and electrophilic attack to the C3 and C5 positions. However, these innate reactivities can be modulated and controlled through various advanced synthetic strategies.

Kinetic Deprotonation Approaches in Pyridine Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. This method relies on a directing metalation group (DMG) that coordinates to an organolithium base (like n-butyllithium or lithium diisopropylamide, LDA) and directs deprotonation to the adjacent ortho position.

For pyridine derivatives, groups like pivaloylamino (-NHPiv) have proven to be effective DMGs. For example, 2-(pivaloylamino)pyridine undergoes metalation exclusively at the C3 position, while 4-(pivaloylamino)pyridine is metalated at C3. acs.orgacs.org The lithiation of 3-(pivaloylamino)pyridine primarily occurs at the C4 position, although it can be complicated by competing nucleophilic addition of the alkyllithium reagent. acs.org

To synthesize 5-Amino-2-(Boc-aminomethyl)pyridine using this approach, one could envision a multi-step process starting with a pyridine bearing a DMG. For instance, starting with 3-aminopyridine, protection of the amino group as a pivaloylamide would create 3-(pivaloylamino)pyridine. Lithiation at the C4 position, followed by quenching with an appropriate electrophile to install the aminomethyl precursor (e.g., a protected hydroxymethyl or cyano group), could be a key step. Subsequent manipulation of this group and the directing group would be necessary to arrive at the final product. The choice of base, solvent, and temperature is critical to favor the desired kinetically controlled deprotonation over the thermodynamically favored product or side reactions. masterorganicchemistry.com For example, using strong, bulky bases like LDA at low temperatures (e.g., -78 °C) is standard practice for generating kinetic enolates and can be applied to directed metalation. masterorganicchemistry.com

Minisci-Type Amidomethylation and Related Radical Reactions for Pyridine Derivatives

The Minisci reaction is a classic method for the C-H functionalization of electron-deficient heterocycles, involving the addition of a nucleophilic carbon-centered radical to the protonated heteroaromatic ring. wikipedia.org The reaction typically shows a strong preference for the C2 and C4 positions due to the stability of the intermediate radical cation.

Applying this to the synthesis of the target molecule would involve the generation of a Boc-protected aminomethyl radical (•CH₂NHBoc) and its addition to a 5-aminopyridine derivative. However, generating and using such amidomethyl radicals can be challenging. More commonly, radicals are generated from precursors like carboxylic acids (via oxidative decarboxylation) or alkyl iodides. wikipedia.orgnih.gov

Recent advances have explored Minisci-type amidomethylation. For instance, the amidomethylation of 4-chloro-3-fluoropyridine (B1587321) has been demonstrated using both classical (Ag⁺-catalyzed) and photoredox conditions, with the fluorine substituent exerting a strong ortho-directing effect, leading to functionalization at the C2 position. website-files.com This suggests that substituents on the pyridine ring can significantly influence the regiochemical outcome of Minisci reactions. For the synthesis of 5-Amino-2-(Boc-aminomethyl)pyridine, a Minisci approach would likely require a 5-substituted pyridine where the substituent directs the incoming radical to the C2 position and is either the final amino group or a precursor to it.

Protective Group Chemistry in the Synthesis of 5-Amino-2-(Boc-aminomethyl)pyridine

The presence of two distinct amine functionalities—a primary aromatic amine at C5 and a primary aliphatic amine (as part of the aminomethyl group) at C2—necessitates a sophisticated use of protecting groups to ensure selective reactions.

Application and Cleavage of the tert-Butyloxycarbonyl (Boc) Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ease of installation and its stability under a wide range of reaction conditions, particularly those involving bases, nucleophiles, and catalytic hydrogenation. organic-chemistry.org

The protection reaction is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. For aminopyridines specifically, various conditions have been developed, including using catalysts like EDCI/HOBT or operating under solvent-free conditions with iodine to enhance efficiency and selectivity. organic-chemistry.orggoogle.comgoogle.com

The cleavage of the Boc group is most commonly achieved under acidic conditions. Anhydrous acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) or strong aqueous acids are effective. organic-chemistry.org This acid-lability is a key feature that allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions (e.g., Fmoc, Cbz).

Orthogonal Protecting Group Strategies for Multifunctional Pyridines

Orthogonal protection is a strategy that employs multiple protecting groups in a single molecule, where each group can be removed by a specific set of reagents without affecting the others. This is essential for the synthesis of complex molecules like 5-Amino-2-(Boc-aminomethyl)pyridine.

A robust orthogonal strategy for this target involves the use of a nitro group as a precursor for the C5-amino group and a Boc group for the C2-aminomethyl function. This strategy is highly effective because the two groups are removed under fundamentally different and non-interfering conditions:

Nitro Group : Reduced to an amine via catalytic hydrogenation (e.g., H₂, Pd/C) or with metals in acid (e.g., Fe, SnCl₂, in HCl). nih.govchemicalbook.com

Boc Group : Cleaved under strong acidic conditions (e.g., TFA, HCl). organic-chemistry.org

Therefore, a synthetic route could involve the reduction of a nitrile to an aminomethyl group, followed by Boc protection. The resulting Boc-protected compound, which also contains a nitro group, can then be subjected to catalytic hydrogenation. This reduction of the nitro group to the desired C5-amine proceeds without affecting the acid-labile Boc group. This orthogonality ensures that the two amino groups can be unmasked sequentially, allowing for precise control over the final structure. Other protecting groups, such as the 2,5-dimethylpyrrole group, which is stable to both acidic and basic conditions used for Boc and Fmoc cleavage but is removed with hydroxylamine, also offer possibilities for complex orthogonal protection schemes. nih.gov

Novel and Convergent Synthetic Routes to 5-Amino-2-(Boc-aminomethyl)pyridine

Convergent synthesis, a strategy that involves the separate synthesis of fragments of a target molecule followed by their assembly, offers significant advantages in terms of efficiency and yield. For 5-Amino-2-(Boc-aminomethyl)pyridine, a convergent approach would typically involve the preparation of a suitably functionalized pyridine ring and a protected aminomethyl side chain, which are then coupled.

One plausible convergent route begins with a pre-functionalized pyridine. For instance, a starting material like 2-amino-5-bromopyridine (B118841) could undergo protection of the amino group with a Boc (tert-butyloxycarbonyl) group. The resulting N-Boc protected bromopyridine can then be subjected to a palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling with a protected propargylamine, followed by reduction of the alkyne to an alkane. Alternatively, a cyano group could be introduced at the 5-position, which can then be reduced to the aminomethyl group.

A hypothetical novel approach could involve the use of C-H activation. Starting with N-Boc-2-aminopyridine, a directed C-H functionalization at the 5-position with a suitable aminomethylating reagent could provide a more direct and atom-economical route, minimizing the need for pre-functionalized starting materials and reducing the number of synthetic steps.

| Route | Key Reactions | Potential Advantages | Potential Challenges |

| Convergent Route 1 | Boc protection, Sonogashira coupling, Alkyne reduction | High overall yield, modular approach | Multi-step, requires catalyst and specific reaction conditions |

| Convergent Route 2 | Boc protection, Cyanation, Nitrile reduction | Readily available starting materials | Use of cyanide, harsh reduction conditions may be required |

| Novel C-H Activation Route | Directed C-H functionalization | High atom economy, fewer steps | Catalyst development, regioselectivity control |

Considerations for Scalable Synthesis of 5-Amino-2-(Boc-aminomethyl)pyridine

Transitioning a synthetic route from the laboratory to an industrial scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process. For the synthesis of 5-Amino-2-(Boc-aminomethyl)pyridine, several key factors are of paramount importance.

Process Safety: The thermal stability of intermediates and the potential for runaway reactions must be thoroughly evaluated. The use of highly reactive or pyrophoric reagents would necessitate specialized equipment and handling procedures, increasing the complexity and cost of the process. For instance, any large-scale process involving hydrogenation would require careful monitoring of pressure and temperature to mitigate explosion risks.

Purification and Isolation: The method of purification can significantly impact the throughput and cost of a large-scale synthesis. Crystallization is often the preferred method for purification on a large scale as it is generally more cost-effective and can provide a high-purity product. Chromatographic purification, while common in the lab, is often not economically viable for large quantities. Therefore, the development of a synthetic route that yields a product amenable to crystallization is highly desirable.

Waste Management: The environmental impact of a chemical process is a growing concern. A scalable synthesis should aim to minimize the generation of hazardous waste. This can be achieved by selecting atom-economical reactions, using catalytic rather than stoichiometric reagents, and choosing solvents that can be recycled.

| Consideration | Key Factors for Scalable Synthesis |

| Reagent Selection | Cost-effectiveness, safety profile (e.g., avoiding pyrophoric reagents), availability of bulk quantities. |

| Catalysis | Preference for heterogeneous catalysts for ease of separation and recycling (e.g., Pd/C). |

| Solvent Choice | Use of greener, recyclable solvents; minimizing solvent volume. |

| Reaction Conditions | Optimization of temperature, pressure, and reaction times for safety and efficiency. |

| Work-up and Purification | Development of non-chromatographic purification methods like crystallization or distillation. |

| Safety | Thorough hazard analysis of all steps, including thermal stability of intermediates. |

| Waste Reduction | Implementation of atom-economical reactions and waste treatment protocols. |

Chemical Transformations and Derivatization Strategies for 5 Amino 2 Boc Aminomethyl Pyridine

Reactions at the Pyridine (B92270) Nitrogen Atom of 5-Amino-2-(Boc-aminomethyl)pyridine

The nitrogen atom within the pyridine ring of 5-Amino-2-(Boc-aminomethyl)pyridine is a potential site for electrophilic attack, leading to the formation of N-substituted pyridinium (B92312) salts or pyridine N-oxides.

N-Alkylation: The pyridine nitrogen can be alkylated under certain conditions. While direct alkylation of simple pyridines can be challenging, the N-alkylation of related imidazopyridine systems has been shown to occur primarily at the pyridine nitrogen. fabad.org.tr For 5-Amino-2-(Boc-aminomethyl)pyridine, this transformation would likely involve reaction with an alkyl halide, leading to a pyridinium salt. Such reactions can be facilitated by copper metallaphotoredox catalysis, which provides a general platform for the N-alkylation of a wide range of N-nucleophiles with alkyl bromides. princeton.edu

N-Oxidation: The conversion of the pyridine nitrogen to a pyridine N-oxide is a common strategy to modify the electronic properties of the ring and enable further functionalization. researchgate.netnih.govacs.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, meta-chloroperoxybenzoic acid (m-CPBA), or dimethyldioxirane (B1199080) (DMD). arkat-usa.org For aminopyridines, it is often necessary to first protect the amino group to prevent its oxidation, though some methods allow for direct oxidation in the presence of the amino group. arkat-usa.org The resulting N-oxide can then be used in subsequent reactions, for example, to introduce substituents at the C2 position. researchgate.netnih.gov

Modifications and Deprotection of the Boc-aminomethyl Group

The Boc (tert-butyloxycarbonyl) protecting group on the aminomethyl substituent offers both stability under a range of conditions and the possibility for facile removal.

Modification: The Boc-protected amine can be transformed into other functional groups. For instance, Boc-protected amines can be converted into unsymmetrical and symmetrical ureas. This is achieved through the in situ generation of isocyanates using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640), which then react with various amines. organic-chemistry.org

Deprotection: The most common method for the removal of the Boc group is through acid-catalyzed hydrolysis. organic-chemistry.orgfishersci.co.uk Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in dioxane are typically employed. commonorganicchemistry.comstackexchange.com The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to yield the free amine. commonorganicchemistry.com This deprotection is often quantitative and proceeds under mild conditions, making it compatible with many other functional groups. rsc.org

Table 1: Representative Conditions for Boc Deprotection

| Reagent | Solvent | Conditions | Reference |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room temperature, 1-18 hours | commonorganicchemistry.com |

| 4M Hydrochloric Acid (HCl) | Aqueous | Room temperature, 2 hours | fishersci.co.uk |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room temperature, overnight | fishersci.co.uk |

Reactivity of the Free Amino Group at the 5-Position of the Pyridine Ring

The primary amino group at the 5-position of the pyridine ring is a versatile nucleophile, enabling a variety of functionalization reactions.

Acylation: The 5-amino group can be readily acylated using acid chlorides, anhydrides, or carboxylic acids with coupling agents. For example, the acylation of various aminopyridines with endic anhydride occurs chemoselectively at the exocyclic amino group. researchgate.net This reaction provides a straightforward route to amide derivatives.

Sulfonylation: In a similar fashion, the 5-amino group can be reacted with sulfonyl chlorides to form sulfonamides. This reaction is a cornerstone in medicinal chemistry for the synthesis of compounds with a wide range of biological activities. researchgate.net

Diazotization: The 5-amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.org The resulting diazonium salt is a valuable intermediate. While often unstable, pyridine diazonium salts can be used in subsequent reactions, such as the Sandmeyer reaction to introduce halides or the Gomberg-Bachmann reaction for arylation. organic-chemistry.orgrsc.orgrsc.org However, the stability of these diazonium salts can be low, and they may readily hydrolyze to the corresponding hydroxypyridine. nih.gov

Cross-Coupling Reactions and Arylation Strategies Involving Pyridine Precursors

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they are particularly useful for the derivatization of the 5-position of the pyridine ring. A key starting material for these strategies is 2-(Boc-amino)-5-bromopyridine, which is commercially available. sigmaaldrich.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used method for the formation of biaryl compounds. In this context, 2-(Boc-amino)-5-bromopyridine can be coupled with a variety of aryl- or heteroarylboronic acids or esters in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org This reaction tolerates a wide range of functional groups and generally provides high yields of the coupled products. libretexts.org Another approach involves the use of potassium Boc-protected aminomethyltrifluoroborate as a coupling partner with aryl halides. nih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination allows for the formation of N-aryl bonds. Starting from 2-(Boc-amino)-5-bromopyridine, this reaction with various primary or secondary amines, catalyzed by a palladium-phosphine complex, would yield 5-amino-substituted derivatives. chemspider.comnih.govnih.gov

Table 2: Examples of Cross-Coupling Reactions with Pyridine Precursors

| Reaction Type | Pyridine Precursor | Coupling Partner | Catalyst/Ligand | Product Type | Reference |

| Suzuki-Miyaura | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | 5-Aryl-2-methylpyridin-3-amine derivatives | nih.gov |

| Suzuki-Miyaura | 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd/Dialkylbiphenylphosphine | 5-Amino-2-(2,6-dimethylphenyl)pyridine | organic-chemistry.org |

| Buchwald-Hartwig | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃]/BINAP | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | chemspider.com |

Exploration of Site-Selective Derivatization of 5-Amino-2-(Boc-aminomethyl)pyridine

The presence of multiple reactive sites in 5-Amino-2-(Boc-aminomethyl)pyridine necessitates careful control of reaction conditions to achieve site-selective derivatization. Orthogonal protection strategies are key to selectively modifying one functional group while leaving the others intact. nih.gov

The inherent reactivity differences between the functional groups can be exploited. The 5-amino group is generally the most nucleophilic site for reactions like acylation and sulfonylation under neutral or basic conditions. The pyridine nitrogen's nucleophilicity is lower, and its reaction with electrophiles typically requires more forcing conditions or specific activation. The Boc-protected amine is stable to most nucleophilic and basic conditions but is specifically cleaved by acid. organic-chemistry.org

A potential synthetic sequence could involve:

Selective acylation or sulfonylation of the 5-amino group. This would be the first step, taking advantage of its high nucleophilicity.

Modification at the pyridine nitrogen. N-oxidation or N-alkylation could be performed on the acylated/sulfonylated intermediate.

Deprotection of the Boc group. Finally, treatment with acid would reveal the primary aminomethyl group, which could then be further functionalized if desired.

This stepwise approach, leveraging the principles of orthogonal protection, allows for the systematic and selective elaboration of the 5-Amino-2-(Boc-aminomethyl)pyridine scaffold to access a wide range of complex, highly functionalized pyridine derivatives.

Mechanistic Investigations into Reactions Involving 5 Amino 2 Boc Aminomethyl Pyridine

Elucidation of Reaction Pathways and Transition States

The reaction pathways and transition states in reactions involving 5-Amino-2-(Boc-aminomethyl)pyridine are primarily dictated by the nucleophilic character of the pyridine (B92270) nitrogen and the exocyclic amino group, as well as the potential for electrophilic substitution on the pyridine ring.

Nucleophilic Attack at the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it a primary site for electrophilic attack. In reactions with alkyl halides or other electrophiles, the initial step is the formation of a pyridinium (B92312) salt. The transition state for this SN2 reaction involves the approach of the electrophile to the nitrogen atom. The stability of this transition state is influenced by the electronic effects of the substituents on the pyridine ring. The amino group at the 5-position, being an electron-donating group, increases the electron density on the pyridine nitrogen, thereby enhancing its nucleophilicity and stabilizing the positively charged transition state. Conversely, the Boc-aminomethyl group at the 2-position can exert a steric hindrance effect, potentially raising the energy of the transition state and slowing down the reaction rate.

Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the activating amino group at the 5-position can facilitate such reactions. Electrophilic attack is predicted to occur at the positions ortho and para to the amino group, which are the 4- and 6-positions. Computational studies on substituted pyridines suggest that the regioselectivity of electrophilic attack is a result of the stability of the resulting sigma complex (Wheland intermediate). For 5-Amino-2-(Boc-aminomethyl)pyridine, electrophilic attack at the 4-position would lead to a more stable intermediate where the positive charge can be delocalized onto the amino group through resonance.

A plausible reaction pathway for electrophilic bromination is depicted below:

Activation of the electrophile: Bromine is polarized by a Lewis acid catalyst.

Nucleophilic attack: The π-system of the pyridine ring attacks the electrophilic bromine atom, preferentially at the C-4 position.

Formation of the sigma complex: A resonance-stabilized cationic intermediate is formed.

Deprotonation: A weak base removes a proton from the C-4 position, restoring the aromaticity of the ring.

The transition state for the rate-determining step (formation of the sigma complex) would involve the partial formation of the C-Br bond and the delocalization of the positive charge across the ring and the amino group.

Reactions at the Exocyclic Amino Group: The primary amino group at the 5-position is also a nucleophilic center and can undergo reactions such as acylation, alkylation, and diazotization. The Boc-protecting group on the aminomethyl substituent at the 2-position is generally stable under basic and mild acidic conditions but can be removed under strong acidic conditions, revealing another reactive primary amine.

Kinetic Analysis of Transformation Processes

The kinetics of reactions involving 5-Amino-2-(Boc-aminomethyl)pyridine are influenced by reactant concentrations, temperature, and the solvent. While specific kinetic data for this compound is not extensively reported, analysis can be inferred from studies on related pyridine derivatives.

For nucleophilic substitution reactions at the pyridine nitrogen, the reaction is typically second order, with the rate being proportional to the concentrations of both the pyridine derivative and the electrophile. The rate constant (k) would be sensitive to the electronic and steric effects of the substituents.

A hypothetical kinetic study of the N-alkylation of 5-Amino-2-(Boc-aminomethyl)pyridine with an alkyl halide (R-X) would follow the rate law:

Rate = k[5-Amino-2-(Boc-aminomethyl)pyridine][R-X]

The Arrhenius equation, k = Ae(-Ea/RT), relates the rate constant to the activation energy (Ea). The electron-donating 5-amino group would be expected to lower the activation energy for N-alkylation compared to unsubstituted pyridine, thus increasing the reaction rate.

In the case of electrophilic aromatic substitution, the reaction kinetics are more complex and can be influenced by the concentration of the catalyst. The rate-determining step is the formation of the sigma complex. The table below provides a hypothetical comparison of relative reaction rates for electrophilic bromination at different positions of the pyridine ring, based on the expected stability of the intermediates.

Hypothetical Relative Rates of Electrophilic Bromination

| Position of Substitution | Key Stabilizing Feature of Intermediate | Expected Relative Rate |

|---|---|---|

| C-4 | Resonance stabilization by the 5-amino group | Highest |

| C-6 | Inductive stabilization by the 5-amino group | Moderate |

| C-3 | No direct stabilization from the 5-amino group | Lowest |

Catalytic Influences on Reaction Efficiency and Selectivity

Catalysis plays a pivotal role in controlling the efficiency and selectivity of reactions involving 5-Amino-2-(Boc-aminomethyl)pyridine.

Lewis Acid Catalysis in Electrophilic Aromatic Substitution: As mentioned, Lewis acids are often required to catalyze electrophilic aromatic substitution on the pyridine ring. The Lewis acid coordinates to the pyridine nitrogen, further deactivating the ring towards electrophilic attack. However, in the case of 5-Amino-2-(Boc-aminomethyl)pyridine, the activating effect of the 5-amino group can overcome this deactivation, allowing for substitution to occur. The choice of Lewis acid can influence the regioselectivity of the reaction. For instance, bulkier Lewis acids might favor substitution at the less sterically hindered 6-position over the 4-position.

Transition Metal Catalysis for C-H Functionalization: Modern synthetic methods often employ transition metal catalysts to achieve C-H functionalization, providing a more atom-economical approach to modifying the pyridine ring. For 5-Amino-2-(Boc-aminomethyl)pyridine, the pyridine nitrogen and the exocyclic amino groups can act as directing groups for metal-catalyzed C-H activation. For example, a palladium catalyst could coordinate to the pyridine nitrogen and facilitate the activation of the C-H bond at the 2-position or, through chelation involving the 5-amino group, direct functionalization at the 4- or 6-positions.

The table below summarizes potential catalytic systems and their expected outcomes for reactions involving 5-Amino-2-(Boc-aminomethyl)pyridine.

Potential Catalytic Systems and Their Applications

| Catalyst Type | Reaction Type | Potential Outcome | Controlling Factors |

|---|---|---|---|

| Lewis Acids (e.g., AlCl₃, FeBr₃) | Electrophilic Aromatic Substitution | Enhanced rate and regioselectivity (e.g., bromination at C-4) | Strength and steric bulk of the Lewis acid |

| Palladium Catalysts (e.g., Pd(OAc)₂) | C-H Arylation (e.g., Suzuki or Heck coupling) | Selective arylation at C-4 or C-6 | Ligand choice, directing group effect of the amino group |

| Rhodium Catalysts (e.g., [RhCp*Cl₂]₂) | C-H Amidation | Directed amidation at a specific C-H bond | Nature of the directing group and the amidating agent |

Advanced Analytical Methodologies for the Characterization and Reaction Monitoring of 5 Amino 2 Boc Aminomethyl Pyridine and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 5-Amino-2-(Boc-aminomethyl)pyridine. This technique provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of the molecule. By comparing the experimentally measured exact mass to the calculated theoretical mass, the molecular formula can be confidently assigned.

For 5-Amino-2-(Boc-aminomethyl)pyridine, the expected monoisotopic mass can be calculated and then compared with the mass-to-charge ratio (m/z) value obtained from HRMS analysis, typically using electrospray ionization (ESI). This technique is particularly useful in distinguishing the target compound from potential impurities or side products that may have similar nominal masses but different elemental compositions.

| Parameter | Value |

| Molecular Formula | C11H17N3O2 |

| Calculated Monoisotopic Mass | 223.1321 g/mol |

| Ionization Mode | ESI+ |

| Expected Ion | [M+H]+ |

| Expected m/z | 224.1399 |

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

In ¹H NMR, the chemical shifts, integration values, and coupling patterns of the proton signals provide a wealth of information. The protons on the pyridine (B92270) ring, the aminomethyl group, the Boc protecting group, and the amino group each have characteristic chemical shifts. For instance, the aromatic protons typically appear in the downfield region, while the aliphatic protons of the Boc group and the aminomethyl side chain are found in the upfield region.

¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, and the chemical shifts are indicative of the electronic environment of each carbon.

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |

| δ 8.01 (d, J = 2.4 Hz, 1H) | δ 156.0 |

| δ 7.08 (d, J = 8.4 Hz, 1H) | δ 148.1 |

| δ 6.92 (dd, J = 8.4, 2.4 Hz, 1H) | δ 143.9 |

| δ 5.25 (s, 1H) | δ 131.2 |

| δ 4.29 (d, J = 5.8 Hz, 2H) | δ 121.1 |

| δ 3.65 (s, 2H) | δ 79.5 |

| δ 1.45 (s, 9H) | δ 47.3 |

| δ 28.4 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of 5-Amino-2-(Boc-aminomethyl)pyridine and for monitoring the progress of reactions involving this compound. HPLC allows for the separation of the target compound from starting materials, reagents, intermediates, and byproducts.

A typical HPLC method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (like acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. A UV detector is commonly used for detection, as the pyridine ring provides a strong chromophore.

By analyzing a sample of 5-Amino-2-(Boc-aminomethyl)pyridine and integrating the peak areas, the purity can be quantified. This is crucial for quality control to ensure the compound meets the required specifications for subsequent synthetic steps. Furthermore, by taking aliquots from a reaction mixture at various time points and analyzing them by HPLC, the consumption of starting materials and the formation of products can be tracked, allowing for the optimization of reaction conditions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. For 5-Amino-2-(Boc-aminomethyl)pyridine, obtaining single crystals suitable for X-ray diffraction analysis can provide unequivocal proof of its structure.

The resulting crystal structure would reveal detailed information about bond lengths, bond angles, and torsion angles within the molecule. It would also provide insights into the intermolecular interactions, such as hydrogen bonding, that dictate the packing of the molecules in the crystal lattice. This information is invaluable for understanding the physical properties of the compound and can be used in computational modeling studies.

Chiral Analysis for Enantiomeric Purity

While 5-Amino-2-(Boc-aminomethyl)pyridine itself is not chiral, derivatives of this compound can be. If a chiral center is introduced into the molecule, for example, through modification of the aminomethyl side chain, it becomes essential to determine the enantiomeric purity.

Chiral High-Performance Liquid Chromatography (chiral HPLC) is the most common technique for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. The choice of the CSP and the mobile phase is critical for achieving baseline separation of the enantiomeric peaks. The ratio of the peak areas then provides a quantitative measure of the enantiomeric excess (ee).

Alternatively, chiral analysis can be performed using NMR spectroscopy with the addition of a chiral solvating agent or a chiral derivatizing agent. These agents interact with the enantiomers to form diastereomeric complexes or derivatives that have distinct NMR spectra, allowing for the quantification of each enantiomer.

Computational and Theoretical Studies on 5 Amino 2 Boc Aminomethyl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) serves as a powerful tool for elucidating the electronic properties of molecules. For 5-Amino-2-(Boc-aminomethyl)pyridine, DFT calculations could offer valuable predictions regarding its reactivity and stability.

A typical DFT study would involve the optimization of the molecule's geometry to find its lowest energy structure. From this optimized structure, a wealth of electronic information can be derived. Key parameters that could be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify the electron-rich and electron-poor regions of the molecule. This information is crucial for predicting sites susceptible to electrophilic and nucleophilic attack. While specific data for 5-Amino-2-(Boc-aminomethyl)pyridine is not available, studies on similar aminopyridine derivatives have utilized DFT to understand their electronic behavior and reactivity patterns. researchgate.netnih.govresearchgate.netnih.gov

A hypothetical data table for such a study is presented below, illustrating the type of information that could be generated.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 5-Amino-2-(Boc-aminomethyl)pyridine

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | - | eV |

| LUMO Energy | - | eV |

| HOMO-LUMO Gap | - | eV |

| Dipole Moment | - | Debye |

| Ionization Potential | - | eV |

Note: The values in this table are placeholders and would need to be determined through actual DFT calculations.

Molecular Modeling for Conformational Analysis and Prediction of Folded Structures

The flexibility of the Boc-aminomethyl side chain in 5-Amino-2-(Boc-aminomethyl)pyridine suggests a rich conformational landscape. Molecular modeling techniques, such as conformational searches using molecular mechanics or DFT, could identify the various low-energy conformers of the molecule.

The tert-butoxycarbonyl (Boc) protecting group is known to influence the conformational preferences of adjacent groups. researchgate.net Studies on other Boc-protected amines have shown that the urethane (B1682113) amide bond can adopt both cis and trans conformations, with the relative energies of these conformers being sensitive to the surrounding molecular environment. researchgate.net Understanding the preferred conformations of the Boc-aminomethyl group relative to the pyridine (B92270) ring is essential for predicting how this molecule might interact with biological targets or self-assemble in the solid state.

Analysis of the potential energy surface would reveal the rotational barriers between different conformers and could predict the existence of stable folded structures, potentially stabilized by intramolecular hydrogen bonds.

Table 2: Hypothetical Conformational Analysis Data for 5-Amino-2-(Boc-aminomethyl)pyridine

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N-C-C-N) (°) | Key Intramolecular Interactions |

|---|---|---|---|

| 1 | 0.00 | - | - |

| 2 | - | - | - |

Note: The values in this table are placeholders and would need to be determined through actual molecular modeling studies.

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical studies can provide a detailed, step-by-step understanding of the reaction mechanisms involving 5-Amino-2-(Boc-aminomethyl)pyridine. For instance, the reactivity of the amino group on the pyridine ring and the aminomethyl side chain could be compared by calculating the activation energies for various electrophilic substitution or acylation reactions.

By mapping the reaction pathways and locating the transition state structures, computational chemists can predict the most likely products of a reaction and understand the factors that control its rate and selectivity. For example, the mechanism of the Boc deprotection under acidic conditions could be elucidated, providing insights into the stability of the protecting group. While a patent describes a method for Boc protection of aminopyridines, a detailed theoretical investigation of this process for the target molecule is lacking. nih.gov

Table 3: Hypothetical Reaction Mechanism Data for an Acylation Reaction

| Reaction Step | Reactants | Transition State Energy (kcal/mol) | Products |

|---|---|---|---|

| Acylation at 5-amino group | 5-Amino-2-(Boc-aminomethyl)pyridine + Acetyl Chloride | - | N-(2-((Boc-amino)methyl)pyridin-5-yl)acetamide |

Note: The values in this table are placeholders and would need to be determined through actual theoretical calculations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.